molecular formula C10H22IN B3263751 1-Butyl-1-methylpiperidinium iodide CAS No. 37971-78-1

1-Butyl-1-methylpiperidinium iodide

Cat. No.: B3263751
CAS No.: 37971-78-1
M. Wt: 283.19 g/mol
InChI Key: OOAKIOMAIRZQKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-Butyl-1-methylpiperidinium iodide is a type of ionic liquid It’s often used as a solvent or catalyst in various chemical reactions .

Mode of Action

The exact mode of action of this compound is not well-documented. As an ionic liquid, it likely interacts with its targets through ionic interactions. The positively charged piperidinium ion and the negatively charged iodide ion may interact with other charged entities in a system, influencing the course of chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent or catalyst in a given system. It can facilitate chemical reactions or serve as a medium in which reactions take place .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the compound’s physical and chemical properties, and thus its performance as a solvent or catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1-methylpiperidinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpiperidine with 1-iodobutane under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-methylpiperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-butyl-1-methylpiperidinium hydroxide .

Properties

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.HI/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKIOMAIRZQKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049289
Record name 1-Butyl-1-methylpiperidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37971-78-1
Record name 1-Butyl-1-methylpiperidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-1-methylpiperidinium iodide
Reactant of Route 2
Reactant of Route 2
1-Butyl-1-methylpiperidinium iodide
Reactant of Route 3
1-Butyl-1-methylpiperidinium iodide
Reactant of Route 4
Reactant of Route 4
1-Butyl-1-methylpiperidinium iodide
Reactant of Route 5
1-Butyl-1-methylpiperidinium iodide
Reactant of Route 6
1-Butyl-1-methylpiperidinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.